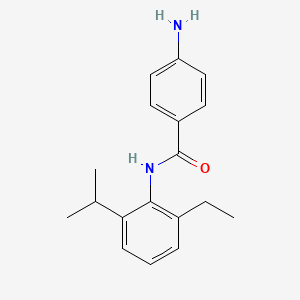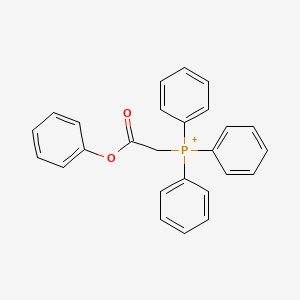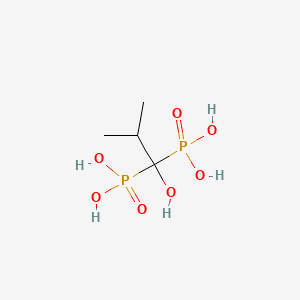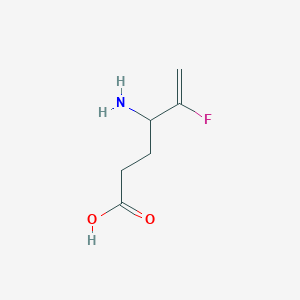
5-Hexenoic acid, 4-amino-5-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hexenoic acid, 4-amino-5-fluoro- is a synthetic compound that belongs to the class of amino acids with fluorinated olefinic motifs. This compound is known for its unique structural properties, which include a fluorine atom and an amino group attached to a hexenoic acid backbone. It is a monofluorinated analogue of the anticonvulsant drug vigabatrin, which is used to treat epilepsy and other neurological disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexenoic acid, 4-amino-5-fluoro- involves several steps. One common method starts with the vinylation of 5-ethoxy-2-pyrrolidinone using potassium carbonate and vinyl magnesium bromide. This reaction yields 5-vinyl-2-pyrrolidinone, which is then further processed to obtain the desired compound .
Another method involves the reduction of succinimide with a hydride donor in an alcoholic solvent in the presence of a protic acid. This process produces a 5-alkoxy-2-pyrrolidone intermediate, which is then converted to 4-amino-5-hexenoic acid .
Industrial Production Methods
Industrial production of 5-Hexenoic acid, 4-amino-5-fluoro- typically follows similar synthetic routes but on a larger scale. The processes are optimized for cost-effectiveness and safety, often involving the use of eco-friendly reagents and conditions to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
5-Hexenoic acid, 4-amino-5-fluoro- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding oxo derivatives.
Reduction: Reduction reactions can modify the double bond or the carboxylic acid group.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted derivatives with various functional groups .
Wissenschaftliche Forschungsanwendungen
5-Hexenoic acid, 4-amino-5-fluoro- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Hexenoic acid, 4-amino-5-fluoro- involves the inhibition of GABA-AT, an enzyme responsible for the degradation of gamma-aminobutyric acid (GABA) in the brain. By inhibiting this enzyme, the compound increases the levels of GABA, which helps to control seizures and other neurological disorders . The inhibition occurs through the formation of a Schiff base with the active site of the enzyme, followed by the elimination of the fluoride ion and subsequent inactivation of the enzyme .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vigabatrin: A non-fluorinated analogue used as an anticonvulsant.
4-Amino-5-hexynoic acid: Another analogue with a different functional group.
(1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic acid (CPP-115): A more potent inhibitor of GABA-AT with fewer side effects.
Uniqueness
5-Hexenoic acid, 4-amino-5-fluoro- is unique due to its monofluorinated structure, which provides a balance between potency and safety. Its ability to inhibit GABA-AT with fewer side effects compared to other analogues makes it a promising candidate for further research and development .
Eigenschaften
CAS-Nummer |
105457-53-2 |
|---|---|
Molekularformel |
C6H10FNO2 |
Molekulargewicht |
147.15 g/mol |
IUPAC-Name |
4-amino-5-fluorohex-5-enoic acid |
InChI |
InChI=1S/C6H10FNO2/c1-4(7)5(8)2-3-6(9)10/h5H,1-3,8H2,(H,9,10) |
InChI-Schlüssel |
SRKSAKLEFCLFCV-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C(CCC(=O)O)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{2-[(4-Hydroxyphenyl)methyl]phenoxy}butanoic acid](/img/structure/B14332036.png)
![Hydrazinecarboxaldehyde, 2-[4-(hexyloxy)phenyl]-](/img/structure/B14332037.png)
![1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydro-1H-imidazol-1-ium acetate](/img/structure/B14332038.png)
![(7R,12S)-5-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol](/img/structure/B14332042.png)
![Carbamic acid, [2-(3,4-dihydroxyphenyl)ethyl]-, hexyl ester](/img/structure/B14332046.png)

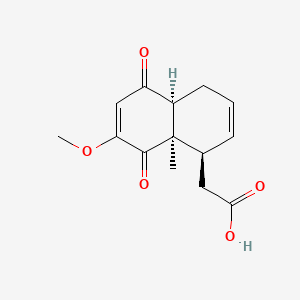

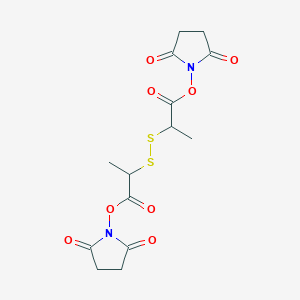
![3-Phenyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B14332066.png)
